Physicochemical Differentiation: Melting Point and Solubility Compared to the Mono-Nitrophenyl Analog
The symmetrical 1,4-bis-substitution drastically alters the solid-state properties of the molecule relative to its closest mono-substituted analog. 1,4-Bis(4-nitrophenyl)piperazine exhibits a substantially higher melting point and lower aqueous solubility than 1-(4-nitrophenyl)piperazine (CAS 6269-89-2). This is critical for predicting its behavior as an impurity during manufacturing (e.g., potential for precipitation or carryover) and for developing analytical methods. The target compound melts at 258.5–259 °C , which is significantly higher than the 130–134 °C range reported for 1-(4-nitrophenyl)piperazine . Its calculated aqueous solubility is 0.21 g/L at 25 °C , while the mono-nitrophenyl analog has a predicted LogP of 1.56 and higher relative solubility .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 258.5–259 °C |
| Comparator Or Baseline | 1-(4-Nitrophenyl)piperazine (130–134 °C) |
| Quantified Difference | ~ +128 °C higher melting point |
| Conditions | Literature-reported melting point ranges |
Why This Matters
The substantial difference in melting point (>100 °C) provides a definitive basis for distinguishing the two compounds via thermal analysis and impacts purification strategy selection.
